molecular formula C9H5ClN2O2 B3050931 7-Chloroquinoxaline-2-carboxylic acid CAS No. 29821-65-6

7-Chloroquinoxaline-2-carboxylic acid

Cat. No.: B3050931
CAS No.: 29821-65-6
M. Wt: 208.6 g/mol
InChI Key: QZUHZOLJLBAGPY-UHFFFAOYSA-N
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Description

Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Research

The quinoxaline scaffold, a heterocyclic system comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring, represents a privileged structure in medicinal chemistry and materials science. Quinoxaline derivatives are noted for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their versatile biological action stems from the ability of the planar, aromatic quinoxaline ring system to intercalate into DNA and interact with various enzymatic targets. This has established the quinoxaline framework as a crucial component in the design of novel therapeutic agents. Furthermore, these compounds serve as building blocks for antibiotics such as echinomycin and actinoleutin, which are known to be active against Gram-positive bacteria and possess antitumor capabilities nih.govias.ac.in.

Significance of Carboxylic Acid Moieties in Heterocyclic Compound Design

The carboxylic acid moiety (–COOH) is a fundamental functional group in the design of heterocyclic compounds intended for biological applications. Its presence significantly influences a molecule's physicochemical properties, such as acidity, solubility, and polarity. The carboxyl group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors like enzymes and proteins. From a synthetic standpoint, it serves as a versatile chemical handle for derivatization. Through standard reactions like esterification, amidation, and reduction, the carboxylic acid group can be converted into a wide range of other functional groups, allowing for the systematic modification of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

Contextualization of 7-Chloroquinoxaline-2-carboxylic Acid within Current Academic Literature

7-Chloroquinoxaline-2-carboxylic acid has emerged in scientific literature primarily as a specialized chemical intermediate and a precursor for the synthesis of more complex, biologically active molecules. Its structure combines the key features of the quinoxaline scaffold with two distinct reactive sites: the carboxylic acid group at the 2-position and a chloro substituent at the 7-position. This dual functionality makes it a valuable building block in synthetic chemistry. A notable application is its use in the directed biosynthesis of novel antibiotic analogues, where the compound is supplied to microbial cultures to be incorporated into larger natural product scaffolds researchgate.netcdnsciencepub.com.

Research Landscape and Scope of Investigation for 7-Chloroquinoxaline-2-carboxylic Acid

The research landscape for 7-Chloroquinoxaline-2-carboxylic acid is predominantly situated within synthetic organic and medicinal chemistry. Investigations are not typically focused on the compound's intrinsic biological activity but rather on its utility as a starting material. The scope of its application involves leveraging its reactive sites to generate libraries of novel quinoxaline derivatives for pharmacological screening. Current research explores its use in creating potential antimycobacterial agents, cytotoxic compounds for cancer research, and modified peptide antibiotics cdnsciencepub.commdpi.com. The presence of the chlorine atom offers a site for nucleophilic substitution, further expanding the diversity of accessible derivatives.

Properties

IUPAC Name

7-chloroquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)12-8(4-11-6)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUHZOLJLBAGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300338
Record name 7-chloroquinoxaline-2-carboxylic acid
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Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29821-65-6
Record name MLS002920352
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloroquinoxaline-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical and Spectroscopic Characterization

While a dedicated, comprehensive analysis of the physicochemical properties of 7-Chloroquinoxaline-2-carboxylic acid is not extensively detailed in a single source, its properties can be reliably inferred from standard analytical techniques reported for closely related quinoxaline (B1680401) derivatives mdpi.comresearchgate.netrivm.nl. The characterization of this compound relies on a combination of spectroscopic and physical methods to confirm its identity, purity, and structure.

Expected Physicochemical and Spectroscopic Data:

Property Method of Analysis Expected Observations
Molecular Formula High-Resolution Mass Spectrometry (HRMS) C₉H₅ClN₂O₂
Molecular Weight Mass Spectrometry (MS) 208.60 g/mol
Physical State Visual Inspection Typically a solid at room temperature.
Melting Point Melting Point Apparatus A sharp melting point would indicate high purity.
Purity High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram confirms purity.
¹H NMR Nuclear Magnetic Resonance Spectroscopy Aromatic protons on the quinoxaline core would appear in the downfield region (typically δ 7.5-9.0 ppm). A singlet for the proton at the 3-position is expected. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm).
¹³C NMR Nuclear Magnetic Resonance Spectroscopy Signals corresponding to the nine carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid (δ > 160 ppm) and carbons of the heterocyclic and benzene (B151609) rings.

| Infrared (IR) Spectroscopy | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=N stretching of the pyrazine (B50134) ring, and C-Cl stretching. |

Synthesis of 7 Chloroquinoxaline 2 Carboxylic Acid

The most established and widely utilized method for the synthesis of quinoxaline (B1680401) scaffolds is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound sapub.orgnih.govresearchgate.net. This robust reaction forms the pyrazine (B50134) ring of the quinoxaline system.

For the specific synthesis of 7-Chloroquinoxaline-2-carboxylic acid, the required precursors are 4-chloro-1,2-phenylenediamine and an α-ketoacid , typically pyruvic acid (2-oxopropanoic acid). The general synthetic approach is as follows:

Reaction: Equimolar amounts of 4-chloro-1,2-phenylenediamine and pyruvic acid are reacted in a suitable solvent, such as ethanol (B145695) or acetic acid.

Cyclocondensation: The reaction proceeds via an initial nucleophilic attack of one amino group on the ketone carbonyl of pyruvic acid, followed by the formation of an imine intermediate.

Dehydration and Aromatization: A subsequent intramolecular cyclization occurs as the second amino group attacks the carboxylic acid carbonyl (or a related activated species), followed by dehydration to form the aromatic pyrazine ring. This step typically occurs upon heating.

Isolation: The product, 7-Chloroquinoxaline-2-carboxylic acid, often precipitates from the reaction mixture upon cooling or can be isolated after solvent removal and purification by recrystallization.

This synthetic route is efficient and provides direct access to the desired quinoxaline-2-carboxylic acid core structure sapub.orgnih.gov.

Spectroscopic and Structural Elucidation of 7 Chloroquinoxaline 2 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 7-Chloroquinoxaline-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.

Proton and Carbon-13 NMR Spectral Analysis

The ¹H NMR spectrum of 7-Chloroquinoxaline-2-carboxylic acid is expected to display distinct signals corresponding to the four protons of the molecule: three on the benzene (B151609) portion of the quinoxaline (B1680401) ring and one on the pyrazine (B50134) ring, in addition to the highly deshielded carboxylic acid proton. The acidic proton of the carboxyl group (–COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, due to hydrogen bonding and its acidic nature. princeton.edupressbooks.publibretexts.org

The aromatic region will show signals for the protons on the quinoxaline core. The H3 proton on the pyrazine ring is expected to be a singlet, significantly deshielded by the adjacent nitrogen atom and the carboxylic acid group. The protons on the chloro-substituted benzene ring (H5, H6, and H8) will form a characteristic three-spin system. H8, being adjacent to a nitrogen atom, will be the most deshielded of these three. H5 will likely appear as a doublet, coupled to H6. H6, positioned between the chlorine atom and proton H5, would appear as a doublet of doublets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carboxyl carbon (–COOH) is expected to resonate in the range of 165–185 ppm. pressbooks.publibretexts.org The spectrum will also display signals for the nine carbon atoms of the quinoxaline ring system. Carbons bonded to electronegative atoms like nitrogen (C2, C8a) and chlorine (C7) will be significantly deshielded. The chemical shifts can be predicted based on the parent quinoxaline structure and the known effects of the chloro and carboxylic acid substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloroquinoxaline-2-carboxylic acid

Proton (¹H) NMRCarbon (¹³C) NMR
Proton PositionPredicted Chemical Shift (ppm)Carbon PositionPredicted Chemical Shift (ppm)
3-H~9.0 (s)2-C~145
5-H~8.1 (d)3-C~140
6-H~7.8 (dd)4a-C~142
8-H~8.3 (d)5-C~130
COOH10.0 - 13.0 (br s)6-C~128
7-C~138
8-C~132
8a-C~141
COOH~168

Two-Dimensional NMR Techniques for Connectivity and Structural Assignment

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For 7-Chloroquinoxaline-2-carboxylic acid, COSY would show correlations between H5 and H6, confirming their adjacent positions on the benzene ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively link each aromatic proton (H3, H5, H6, H8) to its corresponding carbon atom (C3, C5, C6, C8). nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular framework. Key expected correlations would include the H3 proton to the C2 and C4a carbons, and the carboxylic acid proton to the C2 carbon. Correlations from H5, H6, and H8 would confirm the structure of the benzene ring and its fusion to the pyrazine ring. princeton.educolumbia.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 7-Chloroquinoxaline-2-carboxylic acid, with a molecular formula of C₉H₅ClN₂O₂, the expected exact mass can be calculated.

Molecular Formula: C₉H₅ClN₂O₂

Monoisotopic Mass: 208.0067 Da

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 209.0145 or the deprotonated molecule [M-H]⁻ at m/z 207.0012. The high accuracy of the mass measurement allows for the unambiguous confirmation of the elemental formula. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed for the molecular ion peak, further corroborating the presence of a chlorine atom in the structure. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum, the carboxylic acid group gives rise to two very characteristic absorptions. The O–H stretching vibration appears as a very broad band in the region of 2500–3300 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms dimers in the solid state. libretexts.orgechemi.com The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band between 1690 and 1760 cm⁻¹. pressbooks.pub Conjugation with the quinoxaline ring system would likely place this peak closer to the lower end of the range, around 1710 cm⁻¹. Other significant absorptions would include C=C and C=N stretching vibrations from the aromatic quinoxaline ring in the 1400–1600 cm⁻¹ region, and the C–Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹. dergipark.org.tr

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. It would be particularly useful for observing the symmetric vibrations of the quinoxaline ring system. rsc.orgresearchgate.netpsu.edu

Table 2: Characteristic Vibrational Frequencies for 7-Chloroquinoxaline-2-carboxylic acid

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
O–H stretchCarboxylic Acid2500 - 3300Strong, Very Broad
C–H stretchAromatic3000 - 3100Medium
C=O stretchCarboxylic Acid1690 - 1725Strong
C=C / C=N stretchAromatic Ring1400 - 1600Medium to Strong
C–O stretchCarboxylic Acid1210 - 1320Strong
C–Cl stretchAryl Halide600 - 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system is a strong chromophore, and its extended π-conjugated system is expected to dominate the UV-Vis spectrum of 7-Chloroquinoxaline-2-carboxylic acid. The spectrum would likely exhibit multiple absorption bands corresponding to π→π* transitions, characteristic of aromatic and heteroaromatic systems. These transitions typically result in strong absorptions in the UV region. Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for n→π* transitions, which are generally weaker and appear at longer wavelengths than the π→π* transitions. The carboxylic acid group itself has a weak n→π* transition and a stronger π→π* transition, but these are often obscured by the much stronger absorptions of the larger conjugated quinoxaline system. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of 7-Chloroquinoxaline-2-carboxylic acid can be grown, this technique would provide a wealth of structural information.

The analysis would confirm the planarity of the quinoxaline ring system and provide precise measurements of all bond lengths and bond angles. This data would reveal any distortions in the ring caused by the substituents. For instance, the C–Cl bond length and the geometry around the carboxylic acid group could be accurately determined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of intramolecular geometry, including the specific lengths of all covalent bonds, the angles between them, and the torsion angles that define the conformation of the molecule, is contingent on crystallographic data. Without this data, a quantitative discussion of the compound's molecular structure cannot be provided.

Computational and Theoretical Investigations of 7 Chloroquinoxaline 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 7-Chloroquinoxaline-2-carboxylic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron distribution, and molecular orbitals.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity and easier excitation. researchgate.netresearchgate.netdoaj.org

While specific calculations for 7-Chloroquinoxaline-2-carboxylic acid are not extensively published, data from analogous quinoxaline (B1680401) derivatives calculated using DFT methods illustrate the expected values. These studies show how substituents on the quinoxaline ring system modulate the HOMO and LUMO energy levels. nih.govnih.gov For instance, electron-withdrawing groups, like the chloro- group and the carboxylic acid, are expected to lower both HOMO and LUMO energy levels.

Table 1: Representative Frontier Orbital Energies and Gaps for Quinoxaline Derivatives (Illustrative Examples)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline-6.0504-3.24462.8058DFT nih.gov
PBCl-MTQF Polymer Unit-4.66-2.382.28B3LYP/6-31G nih.gov
PBCl-MTQCN Polymer Unit-4.73-2.512.22B3LYP/6-31G nih.gov

For 7-Chloroquinoxaline-2-carboxylic acid, the HOMO is expected to be distributed over the electron-rich quinoxaline ring system, while the LUMO would also be delocalized across the aromatic system, with significant contributions from the electron-withdrawing carboxylic acid group.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id

For 7-Chloroquinoxaline-2-carboxylic acid, the MEP map would show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the quinoxaline ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and regions near the chloro substituent would exhibit positive electrostatic potential, indicating their electrophilic character.

Computational methods can accurately predict spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govias.ac.in By comparing the calculated shifts with experimental data, researchers can confirm molecular structures, especially for complex isomers. researchgate.netresearchgate.net Theoretical calculations for various quinoxaline derivatives have shown good correlation with experimental values. nih.govscispace.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Shifts for a Quinoxalinone Derivative

AtomExperimental Shift (ppm)Calculated Shift (ppm)MethodologyReference
C2155.2158.4GIAO/B3LYP/6-311+G(d,p) ias.ac.in
C3129.5133.7GIAO/B3LYP/6-311+G(d,p) ias.ac.in
C4a128.9130.2GIAO/B3LYP/6-311+G(d,p) ias.ac.in
C8a130.4132.5GIAO/B3LYP/6-311+G(d,p) ias.ac.in

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netmdpi.com These calculations can predict the λ_max for the principal electronic transitions (e.g., π→π*) and help interpret experimental spectra. nih.gov Studies on quinoxaline derivatives show that TD-DFT calculations can effectively simulate their UV-Vis spectra. ias.ac.inresearchgate.net For 7-Chloroquinoxaline-2-carboxylic acid, TD-DFT would predict strong absorptions in the UV region characteristic of the π-conjugated quinoxaline system.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itnih.gov

For a reaction involving 7-Chloroquinoxaline-2-carboxylic acid, such as its synthesis or a subsequent functionalization, computational methods can be used to:

Locate Transition States: Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (Ea), which is directly related to the reaction rate.

Analyze Reaction Mechanisms: By calculating the energies of various possible intermediates and transition states, the most favorable reaction pathway can be determined. For example, theoretical studies can clarify the catalytic mechanism in quinoxaline synthesis. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net

For 7-Chloroquinoxaline-2-carboxylic acid, MD simulations can be employed to:

Perform Conformational Analysis: Although the quinoxaline core is rigid, the carboxylic acid group has rotational freedom. MD simulations can explore the preferred orientations (conformers) of this group and the energy barriers between them.

Study Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), MD can provide a detailed picture of the solvation shell. It can reveal the structure and dynamics of hydrogen bonds between the carboxylic acid and solvent molecules, which is critical for understanding its solubility and reactivity in solution. Studies on related quinoxaline derivatives have used MD to understand their behavior in solution and at interfaces. researchgate.netdntb.gov.ua

Structure-Based Computational Design Methodologies

The 7-Chloroquinoxaline-2-carboxylic acid scaffold is a valuable starting point for structure-based drug design, a process where computational methods are used to design molecules with high affinity and selectivity for a specific biological target.

A key example is the design of inhibitors for Pim-1 kinase, a target in cancer therapy. nih.gov In such studies, the quinoxaline-2-carboxylic acid core is used as a template. The methodology involves:

Molecular Docking: The compound is computationally placed into the active site of the target protein (e.g., Pim-1 kinase) to predict its binding mode and estimate its binding affinity (docking score). researchgate.net

Structure-Activity Relationship (SAR) Analysis: Docking studies help explain experimental SAR. For instance, they revealed that the carboxylic acid moiety of the quinoxaline scaffold forms a crucial salt bridge with a key lysine (B10760008) residue in the Pim-1 active site. researchgate.net

In Silico Analogue Design: Based on the predicted binding mode, new analogues of 7-Chloroquinoxaline-2-carboxylic acid can be designed in silico by adding or modifying substituents to improve interactions with the target protein. These new designs are then docked and scored before being selected for chemical synthesis and biological testing. nih.govnih.gov

This iterative cycle of computational design, synthesis, and testing is a powerful strategy in modern drug discovery, and the quinoxaline scaffold has proven to be a versatile framework for such endeavors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is pivotal in modern drug discovery for exploring the chemical space around a lead compound, such as 7-Chloroquinoxaline-2-carboxylic acid, to design new analogues with potentially enhanced potency and more favorable pharmacokinetic profiles. jocpr.com The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties.

The development of a predictive QSAR model is a systematic process that involves several key stages. It begins with the selection of a dataset of compounds with known biological activities, which is then divided into a training set for model generation and a test set for external validation. nih.gov The next step involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. jocpr.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net

For quinoxaline derivatives, various QSAR studies have identified several important descriptors that influence their biological activities. For instance, in the development of 2D-QSAR models for quinoxaline derivatives with anticancer activity, descriptors such as energy dispersive (Epsilon3), protein-coding gene (T_T_C_6), molecular force field (MMFF_6), most hydrophobic hydrophilic distance (XA), and Zcomp Dipole have been identified as significant. nih.gov Similarly, for anti-tubercular quinoxaline derivatives, topological and electrostatic descriptors have been shown to be important factors. nih.gov

Once the descriptors are calculated, a mathematical model is constructed using various statistical methods to correlate these descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net The robustness and predictive power of the developed QSAR model are then rigorously evaluated through internal and external validation procedures. jocpr.com A statistically significant QSAR model can then be utilized to predict the biological activity of novel, untested compounds, thereby guiding the synthesis of new derivatives with improved therapeutic potential.

The insights gained from QSAR models are instrumental in exploring the chemical space around a lead compound. By analyzing the contribution of different molecular descriptors to the biological activity, medicinal chemists can understand the key structural features that are either favorable or detrimental to the desired activity. For example, a 3D-QSAR model can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic groups would enhance or diminish the activity. nih.gov This information allows for the rational design of new derivatives of 7-Chloroquinoxaline-2-carboxylic acid with optimized properties.

Illustrative Molecular Descriptors in Quinoxaline QSAR Models

The following table provides examples of molecular descriptors that have been found to be influential in QSAR studies of quinoxaline derivatives and would be relevant in building a model for analogues of 7-Chloroquinoxaline-2-carboxylic acid.

Descriptor ClassDescriptor ExampleDescriptionPotential Influence on Activity
Topological T_T_C_6A 2D descriptor related to the topology of the molecule. nih.govCan correlate with molecular size and shape, which are crucial for receptor binding.
Electrostatic Zcomp DipoleThe Z-component of the dipole moment. nih.govInfluences polar interactions with the biological target.
Energy-related Epsilon3An energy dispersive descriptor. nih.govRelates to the electronic properties and reactivity of the molecule.
Force Field MMFF_6A descriptor derived from the Molecular Mechanics Force Field. nih.govReflects the steric strain and conformational energy of the molecule.
Hydrophobicity XAThe most hydrophobic hydrophilic distance. nih.govImportant for membrane permeability and interaction with hydrophobic pockets in the target protein.

Statistical Validation Parameters in QSAR Models

The reliability of a QSAR model is assessed using several statistical parameters. The table below outlines key validation metrics and their significance.

ParameterSymbolDescriptionDesirable Value
Coefficient of Determination Represents the proportion of the variance in the dependent variable that is predictable from the independent variables for the training set. nih.govCloser to 1
Cross-validated Coefficient of Determination A measure of the predictive ability of the model for the training set, determined through cross-validation. nih.gov> 0.5
Predicted Coefficient of Determination for External Test Set pred_r²Measures the predictive power of the model for an external set of compounds not used in model development. nih.gov> 0.6

By systematically applying these QSAR modeling principles, researchers can effectively navigate the vast chemical space surrounding 7-Chloroquinoxaline-2-carboxylic acid. This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby saving time and resources. jocpr.com

Biological Activity and Mechanistic Delineation of 7 Chloroquinoxaline 2 Carboxylic Acid Preclinical Context

In Vitro Target Identification and Validation Methodologies

Comprehensive data regarding the in vitro targets of 7-Chloroquinoxaline-2-carboxylic acid is not available in the reviewed scientific literature. Specific studies detailing its interaction with enzymes, receptors, or other protein ligands are currently limited.

Enzyme Inhibition and Activation Studies (non-human derived enzymes)

No specific research data was identified that details the inhibitory or activation effects of 7-Chloroquinoxaline-2-carboxylic acid on any non-human derived enzymes.

Receptor Binding Assays (non-human derived receptors)

Information regarding the binding affinity and activity of 7-Chloroquinoxaline-2-carboxylic acid at specific non-human derived receptors is not present in the available literature.

Protein-Ligand Interaction Profiling and Affinity Determination

Detailed studies profiling the direct protein-ligand interactions and determining the binding affinities of 7-Chloroquinoxaline-2-carboxylic acid are not described in the current body of scientific research.

Cellular Level Investigations (Non-Human Cell Lines)

The effects of 7-Chloroquinoxaline-2-carboxylic acid at the cellular level in non-human cell lines, including its uptake, distribution, and impact on internal cellular processes, remain to be elucidated.

Cellular Uptake and Subcellular Localization Mechanisms

Specific mechanisms of cellular uptake and the subsequent subcellular localization of 7-Chloroquinoxaline-2-carboxylic acid in non-human cell lines have not been reported.

Modulation of Intracellular Signaling Pathways and Gene Expression

There is a lack of available data from studies investigating the modulation of specific intracellular signaling pathways or alterations in gene expression profiles in non-human cells upon treatment with 7-Chloroquinoxaline-2-carboxylic acid.

Effects on Cell Proliferation and Viability in Specific Diseased Cell Models (e.g., bacterial, fungal, or cancer cell lines)

Derivatives of quinoxaline-2-carboxylic acid have demonstrated significant effects on the proliferation and viability of various diseased cell models, particularly in the context of mycobacteria and cancer.

One notable derivative, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, has shown potent activity against both Mycobacterium tuberculosis and Mycobacterium smegmatis strains. mdpi.comresearchgate.net This compound was identified as a lead for its high antimycobacterial activity. mdpi.comresearchgate.net Studies on spontaneous drug-resistant M. smegmatis mutants suggest that the mode of action for this class of derivatives involves DNA damage. mdpi.comresearchgate.net

In the realm of oncology, various quinoxaline (B1680401) derivatives have been evaluated against human cancer cell lines. For example, certain hybrid derivatives of quinoxaline linked with coumarin showed growth inhibition against melanoma cell lines. mdpi.com Other studies have reported that specific quinoxaline-based compounds exhibited excellent activity against HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) cell lines. mdpi.com The anti-proliferative effects are often dose-dependent and can surpass the efficacy of reference drugs like doxorubicin in certain contexts. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected Quinoxaline Derivatives

Induction of Specific Cellular Processes (e.g., apoptosis, autophagy, differentiation)

The quinoxaline scaffold is frequently associated with the induction of programmed cell death pathways, including apoptosis and autophagy.

A quinoxaline-containing peptide, designated RZ2, was found to induce apoptosis in human cancer cells by modulating autophagy. plos.org The study revealed that RZ2 promotes the formation of acidic compartments where it accumulates, leading to a blockage in the progression of autophagy. This disruption subsequently affects the mitochondrial membrane potential and increases mitochondrial reactive oxygen species (ROS), ultimately causing the cells to undergo apoptosis. plos.org

The interplay between autophagy and apoptosis is a recurring theme. In many cancer cell types, autophagy can act as a pro-survival mechanism against therapeutic agents. nih.gov Therefore, compounds that can inhibit or modulate this process can enhance cell death. For instance, the use of autophagy inhibitors like chloroquine has been shown to increase the cytotoxic effects of certain flavonoids, leading to enhanced apoptosis. mdpi.com This suggests that quinoxaline derivatives capable of modulating autophagy could trigger or sensitize cancer cells to apoptosis. nih.govresearchgate.net Mechanistically, this can involve the endoplasmic reticulum (ER) stress-apoptosis signaling pathway, where the accumulation of autophagosomes leads to the activation of caspase-8 and subsequent apoptotic cell death. nih.gov

In Vivo Mechanistic Studies in Preclinical Animal Models (Excluding Efficacy and Dosage Profiles)

In vivo studies on quinoxaline derivatives in preclinical animal models have helped to elucidate their mechanisms of action within a complete biological system.

For example, mechanistic studies on the derivative 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one in tumor xenograft models involved immunohistochemistry protocols. nih.gov These analyses of the tumor tissues revealed that the compound inhibited tumor cell proliferation and induced apoptosis. nih.gov Such studies provide direct evidence of the compound's effect on cellular processes within the tumor microenvironment.

Target Engagement Assessment in Biological Systems

Target engagement studies aim to confirm that a compound interacts with its intended biological target. For quinoxaline derivatives, molecular modeling and docking studies have been instrumental in predicting and confirming target engagement.

One study demonstrated that a quinoxaline derivative could dock within the colchicine-binding site of tubulin. nih.gov This interaction is crucial for its activity as a tumor-vascular disrupting agent. Another investigation into different quinoxaline derivatives identified interactions with specific amino acid residues—such as Glu-13, Tyr-16, and Tyr-61—within the binding pocket of the AMPA receptor, highlighting the structural requirements for antagonizing this target. drugdesign.org

Analysis of Biomolecular Alterations and Pathway Modulation in Response to Compound Exposure

Exposure to quinoxaline derivatives can lead to significant alterations in biomolecules and the modulation of key cellular pathways.

In antimycobacterial studies, whole-genome sequencing of resistant M. smegmatis mutants revealed single-nucleotide polymorphisms in genes encoding redox enzymes involved in pyruvate metabolism (MSMEG_5122 and MSMEG_4646). mdpi.com This finding suggests that these enzymes may function as pro-drug activators and that the compound's activity is linked to the modulation of bacterial metabolic pathways. mdpi.com In cancer models, related compounds have been shown to modulate critical signaling pathways like NF-κB and MAPK, which are involved in inflammation and cell survival. rsc.org

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of quinoxaline derivatives influences their biological activity. These studies guide the optimization of lead compounds. mdpi.com

Key SAR findings for various quinoxaline derivatives include:

Substituent Position: Moving a piperazine fragment from position 6 to 7 on the quinoxaline ring resulted in a significant decrease in antitubercular activity. mdpi.com

Nature of Substituents: For anticancer activity, electron-releasing groups (e.g., -OCH3) on phenyl rings attached to the quinoxaline core are often essential for high potency. mdpi.com Conversely, substitution with electron-withdrawing groups (e.g., -F) can decrease activity. mdpi.com

Linker Type: An aliphatic linker at the third position of the quinoxaline ring was found to be crucial for activity in one series of compounds, whereas a nitrogen-based linker diminished the activity. mdpi.com

Heterocyclic Core: The core quinoxaline structure itself is a key pharmacophore, with modifications at various positions leading to a wide range of activities against different targets, including kinases and viral proteins. nih.govnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Quinoxaline Derivatives

Omics-Based Approaches for Mechanistic Insights (e.g., transcriptomics, proteomics in cell lines or animal tissues)

While specific omics-based studies for 7-Chloroquinoxaline-2-carboxylic acid are not detailed in the reviewed literature, this approach represents a powerful, unbiased method for elucidating drug mechanisms. Omics technologies, including transcriptomics (RNA sequencing), proteomics, and metabolomics, provide a global snapshot of molecular changes within a cell or tissue following compound exposure.

For a compound like 7-Chloroquinoxaline-2-carboxylic acid or its derivatives, these techniques could be applied to:

Transcriptomics: Identify genes whose expression is significantly up- or down-regulated in cancer cells or bacteria after treatment. This could reveal entire pathways affected by the drug, such as those related to apoptosis, cell cycle arrest, or metabolic disruption.

Proteomics: Quantify changes in protein levels or post-translational modifications to pinpoint the specific proteins that are direct or indirect targets of the compound.

Metabolomics: Analyze alterations in small-molecule metabolites to understand the compound's impact on cellular metabolism, which is particularly relevant given the findings related to pyruvate metabolism in mycobacteria.

Integrating these multi-omics datasets provides a comprehensive framework for understanding the compound's mechanism of action, identifying biomarkers of response, and discovering novel therapeutic applications.

Advanced Analytical Methodologies for 7 Chloroquinoxaline 2 Carboxylic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 7-Chloroquinoxaline-2-carboxylic acid, enabling its separation, identification, and quantification in various matrices. These methods are crucial for ensuring the purity and quality of the compound in pharmaceutical and research applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 7-Chloroquinoxaline-2-carboxylic acid due to its high resolution and sensitivity. kuleuven.be The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities and related substances. pensoft.net

A typical reversed-phase HPLC method would utilize a C18 column. pensoft.netsemanticscholar.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for retention and separation. pensoft.netnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to effectively separate compounds with a wide range of polarities. semanticscholar.orgresearchgate.net Detection is commonly performed using a UV detector at a wavelength where 7-Chloroquinoxaline-2-carboxylic acid exhibits maximum absorbance. pensoft.net

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov According to the International Council for Harmonisation (ICH) guidelines, validation includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). pensoft.netrjptonline.org Specificity ensures that the peak for 7-Chloroquinoxaline-2-carboxylic acid is well-resolved from any potential impurities or degradation products. nih.gov Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. researchgate.net Accuracy is determined by spiking a sample with a known amount of the compound and measuring the recovery, while precision is assessed by the closeness of agreement between a series of measurements. rjptonline.org

Validation ParameterTypical Acceptance CriteriaPurpose
SpecificityPeak purity index > 0.99; Resolution > 2Ensures the method is selective for the analyte.
Linearity (r²)≥ 0.999Demonstrates a proportional response to concentration.
Accuracy (% Recovery)98.0% - 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD)≤ 2%Indicates the repeatability and reproducibility of the method.
LODSignal-to-noise ratio of 3:1The lowest amount of analyte that can be detected.
LOQSignal-to-noise ratio of 10:1The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Due to the low volatility of 7-Chloroquinoxaline-2-carboxylic acid, direct analysis by Gas Chromatography (GC) is challenging. colostate.edumdpi.com Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative. colostate.edunih.gov Common derivatization techniques include esterification to form methyl or other alkyl esters. semanticscholar.orgsilae.it Silylation is another widely used method where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable compound. mdpi.comuah.edu

The choice of a GC column is critical for the separation of the derivatized 7-Chloroquinoxaline-2-carboxylic acid. A capillary column with a nonpolar or medium-polarity stationary phase is often employed. silae.it The oven temperature program is optimized to ensure good separation of the analyte from any impurities or byproducts of the derivatization reaction. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is valuable for monitoring the progress of chemical reactions involving 7-Chloroquinoxaline-2-carboxylic acid and for preliminary purity assessments. nih.govresearchgate.net In synthesis, TLC can be used to track the consumption of starting materials and the formation of the desired product. mdpi.com

A TLC analysis involves spotting a small amount of the sample onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The positions of the separated spots are visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes. researchgate.net A single spot on the TLC plate is an indication of the purity of the compound. researchgate.net

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced sensitivity and specificity for the analysis of 7-Chloroquinoxaline-2-carboxylic acid. These powerful tools are indispensable for trace analysis and the definitive identification of impurities and metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. kuleuven.be This makes it particularly well-suited for the trace analysis of 7-Chloroquinoxaline-2-carboxylic acid in complex matrices. nih.gov A sensitive and selective method using LC-electrospray mass spectrometry (LC-ESI-MS) has been developed for the determination of quinoxaline-2-carboxylic acid, a related compound, in biological samples. nih.gov

In an LC-MS/MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like 7-Chloroquinoxaline-2-carboxylic acid. kuleuven.be The mass spectrometer can be operated in various modes, including selected ion monitoring (SIM) for enhanced sensitivity in quantification or product ion scan mode for structural elucidation. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a specific parent ion and analyzing the resulting daughter ions. nih.gov This technique is invaluable for confirming the identity of the compound and for quantifying it at very low levels. nih.gov

ParameterTypical SettingPurpose
Ionization ModeElectrospray Ionization (ESI), Positive or NegativeTo generate ions from the analyte for mass analysis.
Scan ModeSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification.
Collision EnergyOptimized for specific parent-daughter ion transitionTo induce fragmentation of the parent ion in the collision cell.
Dwell Time~100-200 msThe time spent acquiring data for a specific transition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities or Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. silae.itnih.gov For the analysis of 7-Chloroquinoxaline-2-carboxylic acid, derivatization is required to increase its volatility, as previously discussed. usherbrooke.ca GC-MS is particularly useful for identifying volatile impurities that may be present in the sample or for studying the metabolic fate of the compound by analyzing its volatile metabolites. psu.edu

In a GC-MS system, the separated components eluting from the GC column are introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common ionization method that generates a characteristic fragmentation pattern, which can be used as a "fingerprint" for compound identification by comparing it to a mass spectral library like NIST or WILEY. silae.it

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of unknown compounds. silae.it This makes GC-MS an essential tool for comprehensive impurity profiling and metabolite identification studies of 7-Chloroquinoxaline-2-carboxylic acid.

Electrochemical Methods for Quantitative Analysis and Redox Characterization

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of electroactive compounds like 7-Chloroquinoxaline-2-carboxylic acid. These methods are renowned for their high sensitivity, rapid response, and cost-effectiveness. The inherent electroactivity of the quinoxaline (B1680401) ring system, which can undergo reduction or oxidation at an electrode surface, forms the basis for its electrochemical determination. nih.gov

Voltammetric techniques are particularly well-suited for the quantitative analysis of quinoxaline derivatives. nih.gov Methods such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are frequently employed due to their ability to enhance the signal-to-noise ratio, thereby achieving low detection limits. nih.gov The analysis involves applying a potential waveform to a working electrode immersed in a solution containing the analyte and measuring the resulting current. The peak current is directly proportional to the concentration of the analyte, allowing for precise quantification.

The redox characterization of 7-Chloroquinoxaline-2-carboxylic acid can be effectively studied using cyclic voltammetry (CV). This technique provides valuable insights into the electrochemical behavior of the molecule, including the reversibility of redox processes and the stability of electrogenerated species. nih.gov By scanning the potential and observing the resulting current-potential plot (voltammogram), it is possible to identify the oxidation and reduction potentials of the compound. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group on the quinoxaline structure is expected to influence its redox properties, likely by making the reduction of the pyrazine (B50134) ring more favorable. nih.gov

The development of a quantitative electrochemical method for 7-Chloroquinoxaline-2-carboxylic acid would typically involve the optimization of several key experimental parameters. These parameters are crucial for achieving the desired sensitivity, selectivity, and reproducibility.

ParameterTypical Range/OptionsPurpose of Optimization
Working ElectrodeGlassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE), Modified ElectrodesTo provide a stable and sensitive surface for the electrochemical reaction.
Supporting ElectrolytePhosphate buffer, Britton-Robinson buffer, Acetate bufferTo ensure conductivity of the solution and control the pH.
pH2 - 10To optimize the peak potential and current, as redox processes of quinoxalines are often pH-dependent. nih.gov
Scan Rate (for CV)10 - 200 mV/sTo investigate the mechanism of the electrode reaction (e.g., diffusion vs. adsorption control).
Pulse Amplitude (for DPV/SWV)25 - 100 mVTo enhance the peak current and improve sensitivity.
Accumulation Potential & Time-0.2 to 0.2 V; 30 - 300 sTo preconcentrate the analyte on the electrode surface, thereby lowering the detection limit.

This table presents typical parameters that would be optimized in the development of a voltammetric method for the analysis of 7-Chloroquinoxaline-2-carboxylic acid, based on established methods for similar compounds.

Sample Preparation Strategies for Diverse Matrices

The successful analysis of 7-Chloroquinoxaline-2-carboxylic acid in complex matrices such as environmental, biological, or synthetic samples is critically dependent on the sample preparation step. The primary goals of sample preparation are to isolate the target analyte from interfering components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

Environmental and Biological Matrices:

For environmental samples like water and soil, or biological samples such as animal tissues and plasma, extraction techniques are paramount. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed methods.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For a carboxylic acid like 7-Chloroquinoxaline-2-carboxylic acid, the pH of the aqueous phase is a critical parameter. To extract the acidic analyte into an organic solvent (e.g., ethyl acetate, dichloromethane), the pH of the aqueous sample should be adjusted to be below the pKa of the carboxylic acid group, ensuring it is in its neutral, more organic-soluble form. wpmucdn.com Conversely, to back-extract the compound into an aqueous phase, the pH would be raised to deprotonate the carboxylic acid, rendering it more water-soluble. However, it has been noted that recoveries of quinoxaline-2-carboxylic acid can be low at a pH above 3 during LLE. researchgate.net

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, lower solvent consumption, and potential for automation. scielo.br For 7-Chloroquinoxaline-2-carboxylic acid, a reversed-phase SPE sorbent (e.g., C18) could be utilized. The sample, with its pH adjusted to ensure the analyte is in a less polar form, is loaded onto the sorbent. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent.

A particularly advanced and selective SPE technique is Molecularly Imprinted Solid-Phase Extraction (MISPE) . This involves using a molecularly imprinted polymer (MIP) custom-synthesized to have specific recognition sites for the target analyte. A study on the detection of quinoxaline-2-carboxylic acid (QCA) and its metabolite in animal muscles demonstrated the effectiveness of MISPE. nih.gov The MIP was synthesized using QCA as the template molecule, creating a sorbent with high affinity and selectivity for QCA. nih.gov

MatrixSpiked Concentration (µg/kg)Recovery (%)Relative Standard Deviation (%)
Porcine Muscle5.072.48.1
20.080.55.6
50.086.24.3
Chicken Muscle5.060.010.2
20.075.36.5
50.082.45.1

Data adapted from a study on the MISPE of quinoxaline-2-carboxylic acid from animal muscles, illustrating the effectiveness of this technique for biological samples. nih.gov

Synthetic Mixtures:

In the context of synthetic chemistry, sample preparation is often aimed at purification. Following a synthesis reaction, 7-Chloroquinoxaline-2-carboxylic acid may exist in a mixture with starting materials, reagents, and by-products. Purification strategies can include:

Recrystallization: This classic technique is used to purify solid compounds. An appropriate solvent is chosen in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.

Acid-Base Extraction: Similar to LLE for environmental samples, this method can be highly effective for separating the acidic product from neutral or basic impurities. The crude synthetic mixture is dissolved in an organic solvent, and the 7-Chloroquinoxaline-2-carboxylic acid is extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then separated, and the product is precipitated by re-acidification. wpmucdn.com

Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable solvent system (eluent) is selected to move the components of the mixture through the stationary phase (silica gel) at different rates, allowing for the collection of the pure product in fractions.

The choice of the most appropriate sample preparation strategy depends heavily on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Emerging Applications and Future Research Trajectories

Role in Advanced Materials Science and Polymer Chemistry

The inherent properties of the quinoxaline (B1680401) ring system, such as its rigidity, thermal stability, and electron-accepting nature, make it an attractive building block for novel materials. The addition of a chloro-substituent and a carboxylic acid group to this scaffold further enhances its utility, allowing for its integration into more complex macromolecular structures.

The carboxylic acid moiety of 7-chloroquinoxaline-2-carboxylic acid serves as a key functional handle for its incorporation into polymers. Through standard esterification or amidation reactions, the compound can be covalently bonded into the main chain or as a pendant group in various polymers. This process can impart the desirable properties of the quinoxaline unit, such as thermal resistance and specific electronic characteristics, to the resulting polymer. Research in this area focuses on synthesizing polyesters, polyamides, and polyimides containing the 7-chloroquinoxaline-2-carboxylic acid moiety to develop high-performance polymers with enhanced thermal and mechanical properties.

Below is a table summarizing the potential polymer types and the synthetic methods for incorporating 7-chloroquinoxaline-2-carboxylic acid:

Polymer TypeMethod of IncorporationPotential Properties
PolyestersPolycondensation with diolsHigh thermal stability, specific optical properties
PolyamidesPolycondensation with diaminesEnhanced mechanical strength, flame retardancy
PolyimidesAs a precursor in polyamic acid synthesisSuperior thermal and chemical resistance
CopolymersRadical or condensation copolymerizationTunable electronic and physical properties

This table is based on established polymer chemistry principles and the known reactivity of the carboxylic acid functional group.

Quinoxaline derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. google.comrsc.org 7-Chloroquinoxaline-2-carboxylic acid can be utilized as a precursor for synthesizing materials for various layers within an OLED device. google.com For instance, it can be modified to create host or guest materials for the emissive layer, or components of the electron transporting layer. google.com The presence of the chloro-group can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing device performance.

OLED Application AreaPotential Role of 7-Chloroquinoxaline-2-carboxylic acid derivativeResulting Advantage
Emissive LayerHost or guest materialEnhanced thermal stability, tunable emission color
Electron Transport LayerComponent of the transport materialImproved electron mobility and injection
Hole Transporting LayerComponent of the transport materialIncreased glass transition temperature (Tg) google.com

This table illustrates the potential applications of derivatives of 7-chloroquinoxaline-2-carboxylic acid in OLEDs based on the known functions of quinoxaline compounds in such devices.

Catalytic Applications as Ligands in Organometallic Catalysis or as Organocatalysts

The nitrogen atoms in the quinoxaline ring and the oxygen atoms of the carboxylate group in 7-chloroquinoxaline-2-carboxylic acid can act as coordination sites for metal ions. This makes the compound a potential ligand for transition metal catalysts. nih.gov The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the chloro-substituent. Such complexes could find applications in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in organic synthesis. nih.gov

Furthermore, the carboxylic acid group itself can participate in catalysis. Carboxylic acids are known to act as Brønsted acid organocatalysts, activating substrates through hydrogen bonding. Chiral derivatives of 7-chloroquinoxaline-2-carboxylic acid could potentially be developed as asymmetric organocatalysts.

Development as Molecular Probes for Biological Systems (non-diagnostic and non-clinical)

Quinoxaline derivatives often exhibit interesting photophysical properties, including fluorescence. This makes the 7-chloroquinoxaline scaffold a promising core for the development of molecular probes. The carboxylic acid group provides a convenient point for conjugation to other molecules, such as biomolecules or targeting moieties, while the chloro-substituent can be used to modulate the fluorescence properties (e.g., wavelength and quantum yield). These probes could be designed to detect specific analytes or to visualize cellular components in a research setting. The development of such tools is a burgeoning area of chemical biology.

Applications in Agrochemical Research (e.g., as herbicides, fungicides, or plant growth regulators, excluding toxicity and dosage)

Carboxylic acids and their derivatives are a well-established class of compounds in agrochemical research, with many commercial herbicides containing a carboxyl group. nih.gov This functional group can be crucial for the molecule's mode of action and its transport within the plant. The quinoxaline scaffold is also found in various biologically active molecules. The combination of these two features in 7-chloroquinoxaline-2-carboxylic acid makes it an interesting candidate for screening in agrochemical discovery programs. Research in this area would involve the synthesis of derivatives and their evaluation for herbicidal, fungicidal, or plant growth regulatory activity.

Agrochemical ApplicationRole of the Carboxylic Acid GroupPotential Activity
HerbicidesInteraction with target enzymes, aiding translocationInhibition of plant-specific metabolic pathways
FungicidesDisruption of fungal cell processesInhibition of fungal growth
Plant Growth RegulatorsMimicking or interfering with plant hormonesModulation of plant development

This table outlines the potential roles of 7-chloroquinoxaline-2-carboxylic acid in agrochemical research based on the known functions of carboxylic acids in this field.

Design of Novel Synthetic Reagents and Methodologies Utilizing the Compound's Reactivity

7-Chloroquinoxaline-2-carboxylic acid is a versatile building block for organic synthesis. nih.govfiveable.me The chloro-substituent is susceptible to nucleophilic aromatic substitution and can participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 7-position. nih.gov The carboxylic acid group can be converted into various derivatives, such as esters, amides, and acid chlorides, providing further opportunities for molecular elaboration. The development of new synthetic methodologies that exploit the unique reactivity of this compound could lead to the efficient construction of complex molecules with potential applications in medicinal chemistry and materials science.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The rational design and construction of supramolecular assemblies are at the forefront of modern chemistry, with applications ranging from drug delivery to molecular electronics. 7-Chloroquinoxaline-2-carboxylic acid is an exemplary candidate for integration into such systems due to its unique combination of functional groups capable of directing intermolecular interactions.

The carboxylic acid moiety is a classic functional group for forming robust hydrogen bonds, often leading to predictable supramolecular synthons, such as the common carboxylic acid dimer. The quinoxaline ring system itself, with its electron-deficient pyrazine (B50134) ring and aromatic benzene (B151609) ring, can participate in π-π stacking interactions. Furthermore, the nitrogen atoms in the quinoxaline core can act as hydrogen bond acceptors.

A key feature of 7-Chloroquinoxaline-2-carboxylic acid is the presence of a chlorine atom at the 7-position. This halogen atom is not merely a passive substituent; it can actively participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. rsc.org The interplay between weak hydrogen bonds and halogen bonding is a critical factor in the crystal engineering of quinoxaline derivatives. rsc.orgrsc.orgresearchgate.net Computational analyses of similar halogenated quinoxalines have shown that the stabilizing interactions can be maximal for chlorine-substituted compounds. rsc.orgrsc.org This suggests that the chlorine atom in 7-Chloroquinoxaline-2-carboxylic acid can serve as a reliable directional tool for assembling molecules into desired architectures.

The combination of hydrogen bonding, π-π stacking, and halogen bonding capabilities in a single molecule makes 7-Chloroquinoxaline-2-carboxylic acid a powerful tecton (building block) for supramolecular chemistry. These interactions can be exploited to construct a variety of self-assembled systems, including:

Co-crystals: By combining 7-Chloroquinoxaline-2-carboxylic acid with other molecules (co-formers) that have complementary functional groups, it is possible to form co-crystals with tailored physical and chemical properties.

Liquid Crystals: The rigid, aromatic core of the quinoxaline moiety is conducive to the formation of liquid crystalline phases.

Gels: The directional nature of the intermolecular interactions can lead to the formation of one-dimensional fibrous networks that can immobilize solvents, forming supramolecular gels.

The table below summarizes the key intermolecular interactions that can be exploited in the supramolecular assembly of 7-Chloroquinoxaline-2-carboxylic acid.

Interaction TypeFunctional Group(s) InvolvedRole in Supramolecular Assembly
Hydrogen BondingCarboxylic acid (-COOH), Quinoxaline NitrogensFormation of dimers and extended chains
π-π StackingQuinoxaline ring systemStabilization of layered structures
Halogen BondingChlorine atom (-Cl)Directional control of molecular packing
C-H···N/O InteractionsC-H bonds and N/O atomsFine-tuning of crystal packing

Future Challenges and Opportunities in Quinoxaline Chemistry Research

The field of quinoxaline chemistry is vibrant and continually evolving, with numerous challenges to overcome and exciting opportunities to explore. These broader trends are directly relevant to the future research trajectories of 7-Chloroquinoxaline-2-carboxylic acid and its derivatives.

Future Challenges:

One of the primary challenges in the development of quinoxaline-based compounds for therapeutic applications is managing their toxicity profiles. While many quinoxaline derivatives exhibit potent biological activity, some have been associated with significant side effects. nih.gov Future research must focus on designing derivatives with improved selectivity for their biological targets to minimize off-target effects.

Another significant hurdle is the emergence of drug resistance, particularly in the context of antimicrobial and anticancer therapies. nih.govmdpi.com The development of novel quinoxaline derivatives that can overcome existing resistance mechanisms is a critical area of research. mdpi.com

From a synthetic perspective, a continuing challenge is the development of more environmentally friendly and sustainable methods for the preparation of quinoxaline derivatives. mdpi.com Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. The principles of green chemistry, such as the use of catalysts, safer solvents, and energy-efficient processes, need to be more widely adopted in quinoxaline synthesis. mdpi.com

Opportunities for Future Research:

The unique chemical properties of the quinoxaline scaffold present a wealth of opportunities for future research and development. The versatility of the quinoxaline ring system allows for extensive structural modifications, providing a platform for the discovery of new bioactive molecules with diverse therapeutic applications. africaresearchconnects.comsapub.org There is considerable potential for the development of novel quinoxaline-based drugs for a wide range of diseases. africaresearchconnects.comsapub.org

The application of quinoxaline derivatives in materials science is a rapidly growing area of interest. Their electronic and photophysical properties make them attractive candidates for use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mdpi.com Further exploration of the structure-property relationships in quinoxaline-based materials could lead to the development of next-generation electronic devices.

Advances in synthetic methodologies will continue to drive innovation in quinoxaline chemistry. nih.gov The development of new catalytic systems and reaction pathways will enable the efficient and selective synthesis of complex quinoxaline derivatives that are currently difficult to access. This will undoubtedly open up new avenues for both fundamental research and practical applications.

The table below provides a summary of the key challenges and opportunities in quinoxaline chemistry research.

CategoryKey Points
Challenges - Managing toxicity of bioactive compounds. nih.gov- Overcoming drug resistance in therapeutic applications. nih.govmdpi.com- Developing greener and more sustainable synthetic methods. mdpi.com
Opportunities - Discovering novel bioactive molecules for a wide range of diseases. africaresearchconnects.comsapub.org- Exploring applications in materials science (e.g., OLEDs, solar cells). mdpi.com- Advancing synthetic methodologies for efficient and selective synthesis. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 7-Chloroquinoxaline-2-carboxylic acid with high purity?

  • Methodological Answer: The synthesis typically involves chlorination of quinoxaline precursors followed by carboxylation. For example, nucleophilic aromatic substitution on a pre-functionalized quinoxaline core using POCl₃ or SOCl₂ can introduce the chlorine moiety, followed by hydrolysis to yield the carboxylic acid group. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with ≥95% purity. Characterization should include ¹H/¹³C NMR, FT-IR (to confirm -COOH stretch at ~2500-3300 cm⁻¹), and HPLC analysis for purity validation .

Q. How should researchers characterize the stability of 7-Chloroquinoxaline-2-carboxylic acid under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing samples at 2–8°C (dry), 25°C/60% RH, and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC-UV (λ = 254 nm) and track changes in mass balance. Use mass spectrometry (LC-MS) to identify degradation products (e.g., decarboxylation or dechlorination byproducts). Stability data should inform storage recommendations, with inert atmospheres (argon) and desiccants recommended for long-term preservation .

Q. What spectroscopic techniques are essential for confirming the structural identity of 7-Chloroquinoxaline-2-carboxylic acid?

  • Methodological Answer: A combination of ¹H/¹³C NMR (to resolve aromatic protons and carbonyl carbons), FT-IR (for carboxylic acid O-H and C=O stretches), and high-resolution mass spectrometry (HRMS) is mandatory. X-ray crystallography can resolve stereoelectronic effects if single crystals are obtainable. Cross-validate results with computational methods (e.g., DFT-based NMR chemical shift predictions) to address ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 7-Chloroquinoxaline-2-carboxylic acid derivatives?

  • Methodological Answer: Systematic meta-analysis of published datasets is critical. Compare assay conditions (e.g., cell lines, incubation times, solvent controls) to identify variables influencing activity. Replicate conflicting studies with standardized protocols (e.g., ISO-certified reagents, blinded analysis). Use structure-activity relationship (SAR) modeling to isolate electronic (e.g., Hammett σ values) or steric factors affecting potency. Contradictions may arise from impurities, solvent polarity, or assay interference (e.g., fluorescence quenching) .

Q. What strategies optimize the regioselective functionalization of 7-Chloroquinoxaline-2-carboxylic acid for drug discovery?

  • Methodological Answer: Employ directing groups (e.g., Boc-protected amines) to control substitution patterns. Computational docking studies (AutoDock Vina, Schrödinger Suite) can predict binding orientations, guiding synthetic priorities. Use transition-metal catalysis (e.g., Pd-mediated C-H activation) for late-stage diversification. Validate regioselectivity via NOESY NMR or X-ray diffraction. Parallel synthesis workflows (e.g., 96-well plates) enable rapid SAR exploration .

Q. How should researchers address discrepancies in computational vs. experimental solubility data for 7-Chloroquinoxaline-2-carboxylic acid?

  • Methodological Answer: Re-evaluate computational parameters: Solubility predictions (e.g., COSMO-RS, Abraham model) depend on accurate input of logP, pKa, and lattice energy. Experimentally, use shake-flask methods with HPLC quantification at pH 1.2 (simulated gastric fluid) and 6.8 (intestinal). Compare results with biorelevant media (FaSSIF/FeSSIF). Discrepancies often arise from polymorphic forms or aggregation, which can be characterized via powder XRD and dynamic light scattering (DLS) .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis of 7-Chloroquinoxaline-2-carboxylic acid?

  • Methodological Answer: Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) such as reaction temperature, stoichiometry, and mixing rates using design-of-experiments (DoE) software (e.g., MODDE®). Monitor intermediates via in-situ FT-IR or PAT (process analytical technology). For crystallization, optimize anti-solvent addition rates and seeding protocols to control particle size distribution. Statistical process control (SPC) charts can track variability and identify outliers .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

  • Methodological Answer: Follow Beilstein Journal guidelines: Report exact molar ratios, solvent grades, and equipment specifications (e.g., microwave reactor wattage). Include failure cases (e.g., side reactions at elevated temperatures) in supplementary materials. Provide spectral data as annotated figures with integration values and coupling constants. For novel compounds, submit crystallographic data to the Cambridge Structural Database (CSD) .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving 7-Chloroquinoxaline-2-carboxylic acid?

  • Methodological Answer: Use nonlinear regression (GraphPad Prism®) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Apply the Hill equation to model sigmoidal curves. For outlier removal, justify criteria (e.g., Grubbs’ test, p < 0.05). Validate assay robustness via Z’-factor calculations. Bayesian hierarchical models (Stan, PyMC3) can pool data from multiple replicates while accounting for plate effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.